molecular formula C22H18N2O4 B565810 (S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1229227-22-8

(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B565810
CAS RN: 1229227-22-8
M. Wt: 374.396
InChI Key: SVPVSTJJHUIQOB-NRFANRHFSA-N
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Description

This compound is a derivative of 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide . It has been synthesized and evaluated for inhibitory activity against monoamine oxidase (MAO)-A and-B, acetylcholine esterase (AChE), and butyrylcholine esterase (BChE) .


Synthesis Analysis

A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives was synthesized . The specific methods and procedures for the synthesis are not detailed in the available sources.

Scientific Research Applications

Inhibitors of Monoamine Oxidase (MAO)

A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which are structurally similar to “(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate”, have been synthesized and evaluated for inhibitory activity against monoamine oxidase (MAO)-A and-B . Four compounds showed good inhibitory activity against both MAO-A and MAO-B .

Selective Inhibitors of MAO-A

Two compounds from the same series showed selective inhibitory activity against MAO-A, with IC 50 values of 1.38 and 2.48 µM, respectively .

Inhibitors of Butyrylcholine Esterase (BChE)

While none of the compounds showed inhibitory activity against acetylcholine esterase (AChE), 12 compounds showed inhibitory activity against butyrylcholine esterase (BChE) .

Non-Cytotoxic Compounds

None of the active compounds showed cytotoxicity against L929 cells , which suggests potential for safe use in biological applications.

Molecular Docking Studies

Molecular docking revealed several important interactions between the active analogs and amino acid residues of the protein receptors . This research paves the way for further study aimed at designing MAO and ChE inhibitors for the treatment of depression and neurodegenerative disorders .

Potential Applications in Neurodegenerative Disorders

Given their inhibitory activity against MAO and BChE, these compounds could have potential applications in the treatment of neurodegenerative disorders such as Alzheimer’s disease .

Mechanism of Action

Target of Action

The primary targets of (S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate are Monoamine Oxidase (MAO)-A and-B , Acetylcholine Esterase (AChE) , and Butyrylcholine Esterase (BChE) . These enzymes play crucial roles in the regulation of nerve conduction by catalyzing the degradation of neurotransmitters .

Mode of Action

(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate interacts with its targets, inhibiting their activity. This inhibition prevents the degradation of neurotransmitters, thereby increasing their availability .

Biochemical Pathways

The inhibition of MAO-A and-B, AChE, and BChE affects the biochemical pathways involving the neurotransmitters that these enzymes degrade. This results in an increase in the levels of these neurotransmitters, which can have various downstream effects .

Result of Action

The result of the action of (S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is an increase in the levels of certain neurotransmitters due to the inhibition of their degradation. This can have various molecular and cellular effects, depending on the specific neurotransmitters involved .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of (S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can be achieved through a multi-step reaction process involving the condensation of 4-nitrophenylacetic acid with 1-phenyl-1,2,3,4-tetrahydroisoquinoline followed by esterification and reduction reactions.", "Starting Materials": ["4-nitrophenylacetic acid", "1-phenyl-1,2,3,4-tetrahydroisoquinoline", "thionyl chloride", "triethylamine", "methanol", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide"], "Reaction": ["Step 1: Condensation of 4-nitrophenylacetic acid with 1-phenyl-1,2,3,4-tetrahydroisoquinoline using thionyl chloride and triethylamine as catalysts to form 4-nitrophenyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate", "Step 2: Esterification of the intermediate product with methanol and acid catalyst to form (S)-4-nitrophenyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate methyl ester", "Step 3: Reduction of the ester with sodium borohydride and acetic acid as catalysts to form (S)-4-nitrophenyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate", "Step 4: Purification of the final product through acid-base extraction and recrystallization using hydrochloric acid and sodium hydroxide as reagents."] }

CAS RN

1229227-22-8

Product Name

(S)-4-Nitrophenyl 1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Molecular Formula

C22H18N2O4

Molecular Weight

374.396

IUPAC Name

(4-nitrophenyl) (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C22H18N2O4/c25-22(28-19-12-10-18(11-13-19)24(26)27)23-15-14-16-6-4-5-9-20(16)21(23)17-7-2-1-3-8-17/h1-13,21H,14-15H2/t21-/m0/s1

InChI Key

SVPVSTJJHUIQOB-NRFANRHFSA-N

SMILES

C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-]

synonyms

(1S)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic Acid 4-Nitrophenyl Ester;  p-Nitrophenyl (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-cate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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